2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound belonging to the benzenesulfonamide family Its structure comprises a benzene ring substituted with fluorine atoms and a sulfonamide group, coupled with a tetrahydroquinoline moiety linked via a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Common synthetic routes include:
Initial formation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives.
Introduction of the methoxyethyl chain through alkylation reactions.
Incorporation of the 2,4-difluorobenzene sulfonamide moiety through sulfonylation reactions using reagents like benzenesulfonyl chloride and suitable bases.
Industrial Production Methods: : In an industrial setting, the synthesis might be optimized for scale and efficiency, involving:
Continuous flow reactions to ensure consistent production rates.
Utilization of robust catalysts to enhance reaction yields.
Implementation of advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline moiety, potentially leading to dehydrogenated products.
Reduction: : Reduction reactions can be employed to modify the benzene ring or the sulfonamide group.
Substitution: : Various nucleophiles can substitute the fluorine atoms on the benzene ring, yielding derivatives with modified properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines.
Major Products: : Reactions with nucleophiles or oxidizing agents often lead to derivatives with enhanced or altered biological and chemical activities.
Scientific Research Applications
Chemistry
Use as a precursor in the synthesis of more complex molecules.
Study of reaction mechanisms involving sulfonamide and tetrahydroquinoline functionalities.
Biology
Potential antimicrobial and antifungal agent due to its sulfonamide group.
Investigation in enzyme inhibition studies, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Exploration as a pharmacophore in the design of new drugs.
Evaluation in preclinical studies for potential therapeutic effects.
Industry
Possible application in the development of agrochemicals.
Utility in the manufacture of specialty chemicals with unique properties.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects can be attributed to:
Molecular Targets: : Interaction with specific proteins and enzymes, such as those involved in microbial cell wall synthesis.
Pathways Involved: : Inhibition of enzyme activity, leading to disruption of critical biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: : Basic structure, lacks the tetrahydroquinoline moiety.
N-(quinolin-7-yl)benzenesulfonamide: : Contains a quinoline instead of a tetrahydroquinoline.
2,4-difluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Methyl instead of methoxyethyl substitution.
Uniqueness
Enhanced biological activity compared to simpler sulfonamide derivatives, due to the additional functional groups and their spatial arrangement.
Properties
IUPAC Name |
2,4-difluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-25-10-9-22-8-2-3-13-4-6-15(12-17(13)22)21-26(23,24)18-7-5-14(19)11-16(18)20/h4-7,11-12,21H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUCMMRIFZQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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